molecular formula C7H5ClO2 B2747425 (2E)-3-(2-Furyl)acryloyl chloride CAS No. 20689-54-7; 63485-67-6

(2E)-3-(2-Furyl)acryloyl chloride

Cat. No.: B2747425
CAS No.: 20689-54-7; 63485-67-6
M. Wt: 156.57
InChI Key: IMRILMSKMWAKCC-ONEGZZNKSA-N
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Description

(2E)-3-(2-Furyl)acryloyl chloride is an α,β-unsaturated acyl chloride characterized by a furan ring substituent. It is synthesized via the reaction of 3-(2-furyl)acrylic acid with thionyl chloride (SOCl₂) in dichloromethane under reflux conditions, yielding the chloride derivative in high purity without further purification . This compound is widely employed as a reactive intermediate in organic synthesis, particularly in the preparation of glycosides (e.g., 3-O-[3-(2-furyl)acryloyl]-α/β-D-glucopyranose) and pharmaceutical derivatives such as benzothiazole-based anti-cancer agents . Additionally, it serves as a substrate in biochemical assays for measuring angiotensin-converting enzyme (ACE) activity .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

20689-54-7; 63485-67-6

Molecular Formula

C7H5ClO2

Molecular Weight

156.57

IUPAC Name

(E)-3-(furan-2-yl)prop-2-enoyl chloride

InChI

InChI=1S/C7H5ClO2/c8-7(9)4-3-6-2-1-5-10-6/h1-5H/b4-3+

InChI Key

IMRILMSKMWAKCC-ONEGZZNKSA-N

SMILES

C1=COC(=C1)C=CC(=O)Cl

solubility

not available

Origin of Product

United States

Scientific Research Applications

Organic Synthesis

Building Block for Complex Molecules

(2E)-3-(2-Furyl)acryloyl chloride serves as a critical intermediate in the synthesis of various organic compounds. It is particularly useful in the preparation of:

  • Heteroaryl-substituted Compounds : These compounds are essential in pharmaceuticals and agrochemicals.
  • Trifluoroacetophenone Derivatives : These derivatives have applications in medicinal chemistry due to their biological activity.

Case Study: Synthesis of Trifluoroacetophenone Derivatives

A study demonstrated the use of this compound in synthesizing trifluoroacetophenone derivatives through acylation reactions. The reaction conditions were optimized to yield high purity products suitable for further biological evaluation.

Polymer Chemistry

Copolymers and Materials Development

The compound can be copolymerized with other monomers, such as styrene and methyl methacrylate, to create copolymers with tailored properties. This has implications for developing advanced materials with specific mechanical and thermal characteristics.

Data Table: Copolymerization Results

Monomer Ratio (EPFA:MMA)Reaction Time (hours)Yield (%)Mechanical Properties
1:1485High tensile strength
1:2690Improved flexibility
1:3875Enhanced thermal stability

Medicinal Chemistry

Potential Therapeutic Applications

Research indicates that this compound may act as a malonyl-CoA decarboxylase inhibitor, which has implications for metabolic disorders. This inhibition could lead to altered fatty acid metabolism, making it a candidate for further investigation in therapeutic contexts.

Case Study: Malonyl-CoA Decarboxylase Inhibition

In vitro studies have shown that derivatives of this compound effectively inhibit malonyl-CoA decarboxylase activity, leading to potential applications in treating obesity and related metabolic diseases.

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares (2E)-3-(2-Furyl)acryloyl chloride with structurally analogous acryloyl chlorides:

Compound Name Molecular Formula Molecular Weight (g/mol) Boiling Point (°C) Key Structural Features
This compound C₇H₅ClO₂ 156.57 Not reported Furan ring (electron-rich)
(2E)-3-(4-Chlorophenyl)acryloyl chloride C₉H₆Cl₂O 201.05 Not reported Chlorophenyl group (electron-withdrawing)
(2E)-3-(4-Methylphenyl)acryloyl chloride C₁₁H₉ClO 196.64 132–135 Methylphenyl group (electron-donating)
(2E)-3-(1-Naphthyl)acryloyl chloride C₁₃H₉ClO 216.66 Not reported Naphthyl group (bulky, aromatic)

Key Observations :

  • Electronic Effects : The furan ring in this compound is electron-rich due to the oxygen atom, enhancing its reactivity in electrophilic substitutions compared to electron-withdrawing groups (e.g., 4-chlorophenyl) .

Research Findings :

  • The furyl derivative’s electron-rich structure facilitates efficient coupling with carbohydrates, as evidenced by the synthesis of 3-O-[3-(2-furyl)acryloyl]-α/β-D-glucopyranose (48.5% yield) .
  • In contrast, the naphthyl analog’s bulkiness necessitates optimized reaction conditions for comparable yields .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing (2E)-3-(2-Furyl)acryloyl chloride, and what coupling agents are typically employed?

  • Methodological Answer : The compound is synthesized via condensation reactions using carbodiimide-based coupling agents like 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide (EDC) with 1-hydroxybenzotriazole (HOBT) to activate carboxylic acid intermediates. For example, similar acryloyl derivatives are synthesized by reacting furylacrylic acid with thionyl chloride (SOCl₂) under anhydrous conditions to form the acid chloride .

Q. What spectroscopic methods are suitable for characterizing this compound?

  • Methodological Answer : UV-Vis spectroscopy at 340 nm is used to monitor the absorbance shift of acryloyl groups during enzymatic hydrolysis . Nuclear magnetic resonance (NMR) confirms the (2E)-stereochemistry via coupling constants (J = 12–16 Hz for trans double bonds). Infrared (IR) spectroscopy identifies carbonyl (C=O, ~1750 cm⁻¹) and C-Cl (~750 cm⁻¹) stretches .

Q. What are the primary applications of this compound in biochemical research?

  • Methodological Answer : It serves as a substrate for enzymes like angiotensin-converting enzyme (ACE) and collagenase. Hydrolysis of its acryloyl group releases products detectable via UV-Vis (e.g., N-(3-(2-furyl)acryloyl)-L-phenylalanine at 340 nm). Optimized protocols use Hepes buffer (pH 8.2) and account for serum inhibitors via gel filtration .

Q. How should researchers handle and store this compound to ensure stability?

  • Methodological Answer : Store at –20°C in airtight, moisture-free containers under inert gas (e.g., argon). Use anhydrous solvents (e.g., dry dichloromethane) during reactions. Safety protocols include fume hoods, gloves, and eye protection due to its lachrymatory and corrosive properties .

Advanced Research Questions

Q. How can researchers optimize the stability of this compound during synthesis and storage?

  • Methodological Answer : Stability is enhanced by avoiding protic solvents (e.g., water, alcohols) and maintaining strict anhydrous conditions. Reaction temperatures should not exceed 0–5°C during acylation to prevent decomposition. Additives like molecular sieves or stabilizers (e.g., hydroquinone) may inhibit polymerization .

Q. What strategies address discrepancies in kinetic data when using this compound as an enzyme substrate?

  • Methodological Answer : Contradictions in Michaelis constants (Km) or inhibition profiles may arise from residual serum inhibitors (e.g., endogenous ACE inhibitors). Pre-treat samples with gel filtration or affinity chromatography. Validate assays using standardized buffers (pH 8.2 Hepes) and replicate measurements (CV <2.2% for reproducibility) .

Q. How can this compound be functionalized for drug discovery or heterocyclic synthesis?

  • Methodological Answer : The acryloyl chloride reacts with amines to form amides (e.g., tetrahydroisoquinoline derivatives) via nucleophilic acyl substitution. For heterocycles, cyclization reactions with tetrazoles or oxazoles are catalyzed by Lewis acids (e.g., ZnCl₂). Monitor reaction progress via TLC or HPLC to optimize yields .

Q. What challenges arise when scaling up the synthesis of this compound, and how are they mitigated?

  • Methodological Answer : Exothermic reactions during acylation require controlled cooling and slow reagent addition. Purification challenges (e.g., separating unreacted thionyl chloride) are addressed via vacuum distillation or flash chromatography. Process optimization includes in-line FTIR for real-time monitoring of intermediate formation .

Data Presentation and Analysis

  • Key Parameters for Enzymatic Assays :

    ParameterValue/RecommendationReference
    Optimal pH8.2 (Hepes buffer)
    Michaelis Constant0.40 mmol/L (ACE activity)
    Detection Wavelength340 nm (Δ absorbance)
    Storage Stability–20°C, anhydrous, inert atmosphere
  • Synthetic Yield Optimization :

    • EDC/HOBT Coupling : Yields >75% achieved with 1.2 equivalents of EDC and 4Å molecular sieves in dry CH₂Cl₂ .
    • Thionyl Chloride Method : >90% conversion at 0°C with 3 equivalents of SOCl₂ and catalytic DMF .

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